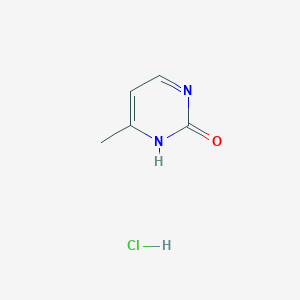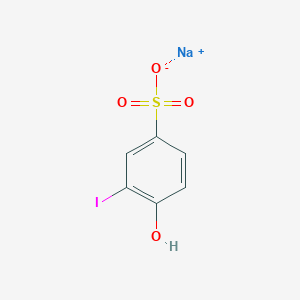
4-Hydroxy-3-iodobenzenesufonic Acid, Sodium Salt
Overview
Description
Sodium 4-hydroxy-3-iodobenzene-1-sulfonate: is an organosulfur compound that features a benzene ring substituted with hydroxyl, iodine, and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-hydroxy-3-iodobenzene-1-sulfonate typically involves the iodination of 4-hydroxybenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an aqueous medium.
Industrial Production Methods: Industrial production of sodium 4-hydroxy-3-iodobenzene-1-sulfonate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-hydroxy-3-iodobenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The sulfonate group can be reduced under specific conditions to form sulfinates or sulfides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Oxidation Products: Quinones and other oxidized compounds are formed.
Reduction Products: Sulfinates and sulfides are the major products of reduction reactions.
Scientific Research Applications
Chemistry: Sodium 4-hydroxy-3-iodobenzene-1-sulfonate is used as a building block in organic synthesis
Biology: In biological research, this compound is used as a precursor for the synthesis of iodinated compounds, which are valuable in radiolabeling and imaging studies.
Industry: In the industrial sector, sodium 4-hydroxy-3-iodobenzene-1-sulfonate is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 4-hydroxy-3-iodobenzene-1-sulfonate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, while the iodine atom can undergo electrophilic substitution reactions. The sulfonate group enhances the compound’s solubility in aqueous media, facilitating its use in various applications.
Comparison with Similar Compounds
Sodium 4-hydroxybenzenesulfonate: Lacks the iodine atom, making it less versatile in certain synthetic applications.
Sodium 3-iodobenzenesulfonate: Lacks the hydroxyl group, reducing its potential for hydrogen bonding interactions.
Sodium 4-iodobenzenesulfonate: Lacks the hydroxyl group, limiting its reactivity in certain chemical reactions.
Uniqueness: Sodium 4-hydroxy-3-iodobenzene-1-sulfonate is unique due to the presence of all three functional groups (hydroxyl, iodine, and sulfonate) on the benzene ring. This combination of functionalities provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
sodium;4-hydroxy-3-iodobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO4S.Na/c7-5-3-4(12(9,10)11)1-2-6(5)8;/h1-3,8H,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLIUSOXAHUMQN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])I)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635629 | |
| Record name | Sodium 4-hydroxy-3-iodobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121208-93-3 | |
| Record name | Sodium 4-hydroxy-3-iodobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




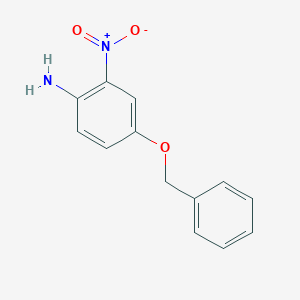
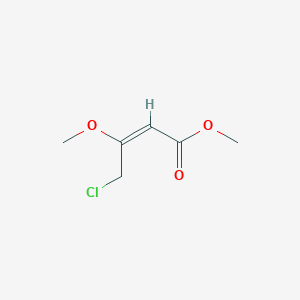
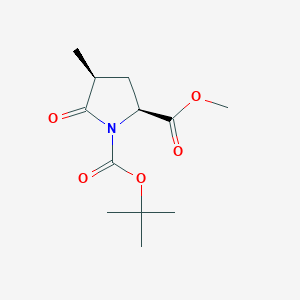

![Bicyclo[4.1.0]heptane-7-carboxamide, (1alpha,6alpha,7alpha)-(9CI)](/img/structure/B18291.png)
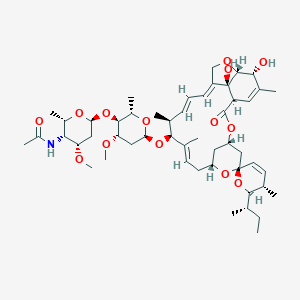



![5-[(6-Aminopurin-9-yl)methyl]-5-methyl-3-methylideneoxolan-2-one](/img/structure/B18304.png)
